molecular formula C14H13ClN2O B14719214 N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide CAS No. 20359-59-5

N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide

Cat. No.: B14719214
CAS No.: 20359-59-5
M. Wt: 260.72 g/mol
InChI Key: SUGACJHPSNJRCA-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide is an organic compound with the molecular formula C14H13ClN2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide typically involves the reaction of benzylamine with 2-chloro-6-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH-) or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Benzyl-N-(2-chlorophenyl)nitrous amide
  • N-Benzyl-N-(2-methylphenyl)nitrous amide
  • N-Benzyl-N-(2-chloro-4-methylphenyl)nitrous amide

Comparison: N-Benzyl-N-(2-chloro-6-methylphenyl)nitrous amide is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological effects.

Properties

CAS No.

20359-59-5

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-benzyl-N-(2-chloro-6-methylphenyl)nitrous amide

InChI

InChI=1S/C14H13ClN2O/c1-11-6-5-9-13(15)14(11)17(16-18)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

SUGACJHPSNJRCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N(CC2=CC=CC=C2)N=O

Origin of Product

United States

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